4,15-Dioxo-5,8,11,14-tetraazaoctadeca-2,16-diene-1,18-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,15-Dioxo-5,8,11,14-tetraazaoctadeca-2,16-diene-1,18-dioic acid is a complex organic compound characterized by its unique structure, which includes multiple oxo and aza groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,15-Dioxo-5,8,11,14-tetraazaoctadeca-2,16-diene-1,18-dioic acid typically involves multi-step organic reactions. One common method includes the reaction of specific dicarboxylic acids with amines under controlled conditions to form the desired product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,15-Dioxo-5,8,11,14-tetraazaoctadeca-2,16-diene-1,18-dioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,15-Dioxo-5,8,11,14-tetraazaoctadeca-2,16-diene-1,18-dioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 4,15-Dioxo-5,8,11,14-tetraazaoctadeca-2,16-diene-1,18-dioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z,16Z)-4,15-Dioxo-8,11-dioxa-5,14-diazaoctadeca-2,16-diene-1,18-dioic acid
- (2E,16E)-4,15-Dioxo-5,8,11,14-tetraazaoctadeca-2,16-diene-1,18-dioic acid
Uniqueness
4,15-Dioxo-5,8,11,14-tetraazaoctadeca-2,16-diene-1,18-dioic acid is unique due to its specific arrangement of oxo and aza groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research.
Eigenschaften
CAS-Nummer |
745017-27-0 |
---|---|
Molekularformel |
C14H22N4O6 |
Molekulargewicht |
342.35 g/mol |
IUPAC-Name |
4-[2-[2-[2-(3-carboxyprop-2-enoylamino)ethylamino]ethylamino]ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H22N4O6/c19-11(1-3-13(21)22)17-9-7-15-5-6-16-8-10-18-12(20)2-4-14(23)24/h1-4,15-16H,5-10H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
YGNIPBZARLPXOO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNC(=O)C=CC(=O)O)NCCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.